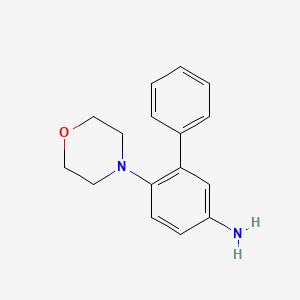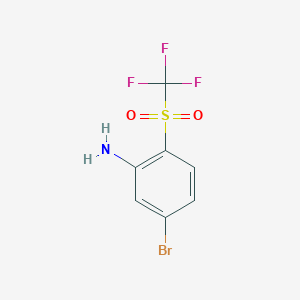
5-Bromo-2-(trifluoromethylsulphonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethylsulphonyl)aniline is a specialized fluorinated compound with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethylsulphonyl group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of 5-Bromo-2-(trifluoromethylsulphonyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and trifluoromethylsulphonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or trifluoromethylsulphonyl groups.
科学的研究の応用
5-Bromo-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it useful in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(trifluoromethylsulphonyl)aniline involves its interaction with molecular targets and pathways. The presence of the bromine and trifluoromethylsulphonyl groups allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable in research and development .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but lacks the sulphonyl group.
5-Bromo-2-iodo-(trifluoromethyl)benzene: Contains an iodine atom instead of the aniline moiety.
2,5-Dibromo-(trifluoromethyl)benzene: Contains two bromine atoms and a trifluoromethyl group.
Uniqueness
5-Bromo-2-(trifluoromethylsulphonyl)aniline is unique due to the combination of the bromine atom, trifluoromethylsulphonyl group, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C7H5BrF3NO2S |
|---|---|
分子量 |
304.09 g/mol |
IUPAC名 |
5-bromo-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
InChIキー |
CPROTCDPQOHVGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


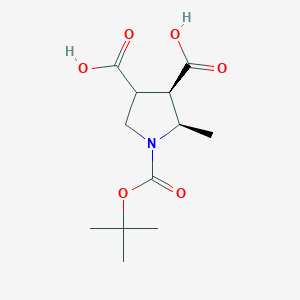
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
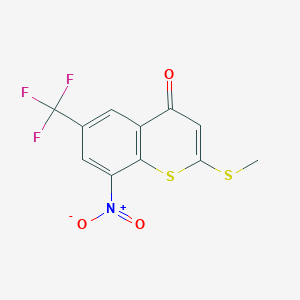
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
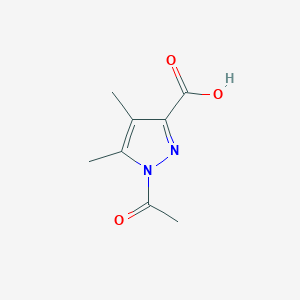
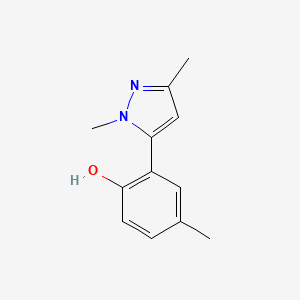
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
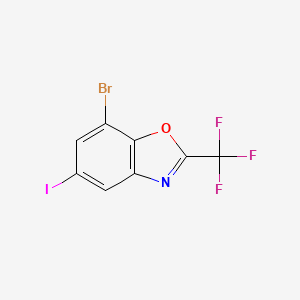
![2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
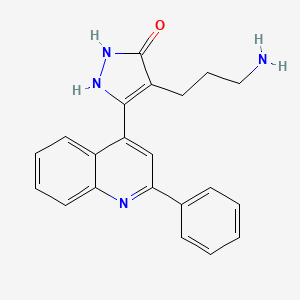

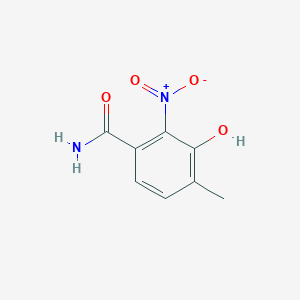
![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
